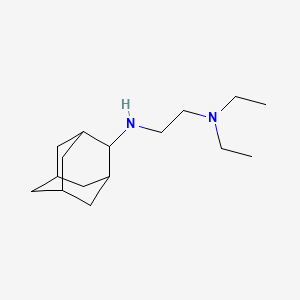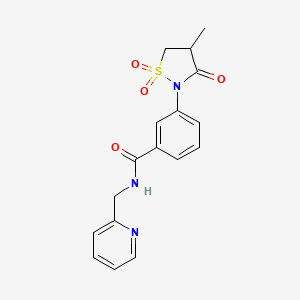
N-(2-adamantyl)-N',N'-diethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-adamantyl)-N’,N’-diethylethane-1,2-diamine is an organic compound that features an adamantane moiety, which is a polycyclic cage structure known for its high symmetry and stability. The adamantane group is often incorporated into various chemical compounds to enhance their lipophilicity and stability. This compound is of interest in various fields, including medicinal chemistry, due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-N’,N’-diethylethane-1,2-diamine typically involves the reaction of adamantanone with diethylethylenediamine under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the adamantane cage structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-adamantyl)-N’,N’-diethylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can be used to modify the nitrogen atoms in the diamine structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Modified diamine structures with reduced nitrogen atoms.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-adamantyl)-N’,N’-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its lipophilicity.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(2-adamantyl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to cross biological membranes, making it effective in drug delivery. The diamine structure allows for interactions with various enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: A well-known adamantane derivative used in the treatment of Parkinson’s disease.
Memantine: Another adamantane derivative used for the treatment of Alzheimer’s disease.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness
N-(2-adamantyl)-N’,N’-diethylethane-1,2-diamine is unique due to its specific diamine structure, which provides distinct chemical reactivity and biological activity compared to other adamantane derivatives
Propriétés
IUPAC Name |
N-(2-adamantyl)-N',N'-diethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2/c1-3-18(4-2)6-5-17-16-14-8-12-7-13(10-14)11-15(16)9-12/h12-17H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUIJEWURDSYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R,4R)-1-[(4-fluoro-2-methoxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5221224.png)
![1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B5221230.png)
![5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5221235.png)
![5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine](/img/structure/B5221239.png)
![Diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate](/img/structure/B5221242.png)
![3-[3-(3-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5221258.png)
![N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5221266.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B5221273.png)
![4-propoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B5221280.png)
![1-[(4-butoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole](/img/structure/B5221283.png)
![ethyl 2-[4-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate](/img/structure/B5221297.png)

![(2E)-1-(4-Methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-EN-1-one](/img/structure/B5221301.png)
![(2,4-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5221310.png)
